N,N'-Dicinnamylidene-1,6-hexanediamine

Descripción general

Descripción

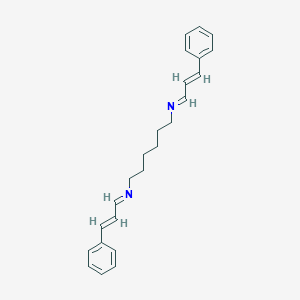

N,N’-Dicinnamylidene-1,6-hexanediamine: is an organic compound with the molecular formula C24H28N2 . It is known for its distinctive structure, which includes two cinnamylidene groups attached to a hexanediamine backbone. This compound is often used in various industrial applications, particularly in the vulcanization of elastomers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylidene-1,6-hexanediamine can be synthesized through a condensation reaction between cinnamaldehyde and 1,6-hexanediamine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and allowing the mixture to react under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of N,N’-Dicinnamylidene-1,6-hexanediamine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the final product is obtained through filtration and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Dicinnamylidene-1,6-hexanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted hexanediamine derivatives.

Aplicaciones Científicas De Investigación

Crosslinking Agent for Epoxy Resins

N,N'-Dicinnamylidene-1,6-hexanediamine is widely used as a crosslinking agent in epoxy resins. This application enhances the mechanical properties and durability of epoxy-based materials.

| Property Improved | Benefit |

|---|---|

| Adhesion | Better bonding to substrates |

| Toughness | Increased resistance to impact |

| Chemical Resistance | Enhanced durability against solvents and chemicals |

Case studies have shown that epoxy coatings incorporating this compound exhibit improved performance in harsh environments, leading to longer service life and reduced maintenance costs.

Curing Agent for Polyurethane Coatings

This compound serves as a curing agent for polyurethane systems, improving hardness, scratch resistance, and weatherability.

| Application Area | Performance Improvement |

|---|---|

| Automotive | Enhanced durability of exterior coatings |

| Aerospace | Improved thermal stability |

| Industrial Coatings | Increased resistance to abrasion and chemicals |

Research indicates that polyurethane coatings cured with this compound demonstrate superior performance metrics compared to traditional curing agents.

Photoinitiator in UV-Curable Coatings

The compound acts as a photoinitiator in UV-curable inks and coatings, facilitating rapid curing upon exposure to UV light.

| Advantages | Impact on Production |

|---|---|

| Fast Curing | Reduces production time |

| High Productivity | Increases throughput |

| Better Adhesion | Improves quality of final products |

Studies have highlighted its efficacy in enhancing the efficiency of UV-curing processes in printing and packaging industries.

Vulcanization Agent for Elastomers

This compound is utilized as a vulcanizing agent for fluororubbers and other elastomers.

| Property Enhanced | Resulting Benefit |

|---|---|

| Elasticity | Improved flexibility under stress |

| Strength | Enhanced mechanical properties |

The vulcanization process involves cross-linking polymer chains, significantly increasing the strength and elasticity of the rubber materials used in various applications.

Mecanismo De Acción

The mechanism of action of N,N’-Dicinnamylidene-1,6-hexanediamine involves its ability to form cross-links between polymer chains. This cross-linking enhances the elasticity and durability of the resulting materials. The molecular targets include the amine groups in the polymer chains, which react with the cinnamylidene groups to form stable covalent bonds .

Comparación Con Compuestos Similares

- N,N’-Dibenzylidene-1,6-hexanediamine

- N,N’-Di(4-methoxybenzylidene)-1,6-hexanediamine

- N,N’-Di(4-chlorobenzylidene)-1,6-hexanediamine

Comparison: N,N’-Dicinnamylidene-1,6-hexanediamine is unique due to its cinnamylidene groups, which provide specific reactivity and stability. Compared to its analogs, it offers better performance in the vulcanization of fluorinated rubbers and other specialized elastomers. The presence of the phenyl groups in the cinnamylidene moieties contributes to its enhanced thermal stability and mechanical properties .

Actividad Biológica

N,N'-Dicinnamylidene-1,6-hexanediamine (DCHDA) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and polymer science. This article provides a comprehensive overview of the biological activity of DCHDA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DCHDA is classified as a bis-Schiff base formed from the condensation of 1,6-hexanediamine and two equivalents of cinnamaldehyde. Its molecular formula is , with a molecular weight of 372.49 g/mol. The structure features two cinnamylidene groups attached to a hexanediamine backbone, which contributes to its unique chemical properties.

Antimicrobial Properties

Research has indicated that DCHDA exhibits significant antimicrobial activity. A study evaluating its efficacy against various bacterial strains found that DCHDA demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that DCHDA could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines have shown that DCHDA has selective cytotoxic effects. The compound was tested on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| Normal Fibroblasts | >100 |

DCHDA exhibited a lower IC50 in cancer cells compared to normal fibroblasts, indicating its potential as an anticancer agent while minimizing harm to healthy cells .

The mechanism by which DCHDA exerts its biological effects is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown an increase in caspase-3 and caspase-9 activity upon treatment with DCHDA, suggesting that it promotes programmed cell death in malignant cells .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, DCHDA was tested for its antibacterial efficacy against multidrug-resistant strains of bacteria. The study demonstrated that DCHDA not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the survival of bacteria in clinical settings. This suggests its potential application in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

A recent investigation focused on the effects of DCHDA on various cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment, further supporting its role as an anticancer agent .

Safety and Toxicology

While DCHDA shows promise in various biological applications, safety assessments indicate potential skin irritation and sensitization upon exposure. According to PubChem data, it is classified with H315 (causes skin irritation) and H317 (may cause an allergic skin reaction) warnings . Further toxicological studies are necessary to establish safe usage parameters.

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-NCDJPSHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-73-8 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.